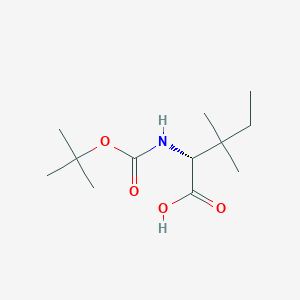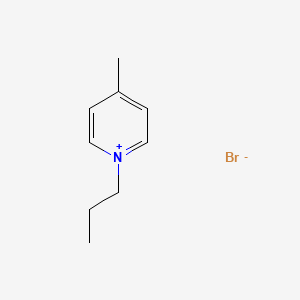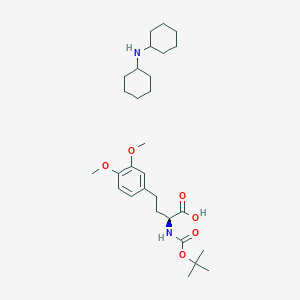
Boc-beta-Me-D-Ile-OH
描述
“Boc-beta-Me-D-Ile-OH” is a peptide derivative. Its chemical name is ®-2-(t-butyloxycarbonylamino)-3,3-dimethylpentanoic acid . It is also known by other synonyms such as Boc-beta-Me-D-isoleucine, Boc-D-ß-methylisoleucine, Boc-D-a-t-amylglycine, and ®-2-(Boc-amino)-3,3-diMe-pentanoic acid .
Molecular Structure Analysis
“this compound” has a molecular formula of C12H23NO4 . Its molecular weight is 245.32 g/mol . The exact structure of “this compound” is not provided in the search results.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 245.32 g/mol . It has a molecular formula of C12H23NO4 . Other physical and chemical properties are not provided in the search results.
科学研究应用
Boc-beta-Me-D-Ile-OH has been used in a variety of scientific research applications, including protein synthesis, enzyme inhibition, and cell signaling. This compound has also been used to study the effects of various drugs on the body. This compound has been used to study the effects of drugs on the nervous system, cardiovascular system, and immune system.
作用机制
The mechanism of action of Boc-beta-Me-D-Ile-OH is not fully understood. However, it is believed that this compound binds to certain proteins and enzymes in the body, which then causes a change in the biochemical and physiological processes in the body. This change can lead to a variety of effects, depending on the drug or other compound that is being studied.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain chemicals in the body. This compound has also been found to increase the activity of certain proteins, which can lead to an increase in the production of certain chemicals in the body. This compound has been found to have a variety of other effects, including increasing the permeability of cells, increasing the production of hormones, and decreasing the production of toxins.
实验室实验的优点和局限性
Boc-beta-Me-D-Ile-OH has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is relatively inexpensive. This compound is also relatively stable, which makes it useful for long-term experiments. However, this compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound can have toxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for Boc-beta-Me-D-Ile-OH. This compound could be used to study the effects of drugs on the body at a cellular level. This compound could also be used to study the effects of drugs on the nervous system, cardiovascular system, and immune system. Additionally, this compound could be used to study the effects of drugs on gene expression and other biochemical processes. This compound could also be used to study the effects of drugs on the development of diseases and conditions, such as cancer and Alzheimer’s disease. Finally, this compound could be used to study the effects of drugs on the aging process.
合成方法
Boc-beta-Me-D-Ile-OH is synthesized by the reaction of a protected amino acid, such as Boc-beta-Me-D-Ile, with a suitable base, such as sodium hydroxide. The reaction results in the formation of this compound. This synthesis method is simple and cost-effective, and it has been widely used in research laboratories.
属性
IUPAC Name |
(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKPSAWKRJWANR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202280 | |
| Record name | D-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161479-51-2 | |
| Record name | D-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161479-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)








